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Compound of Interest

Compound Name: 4-Methyl-1,2,5-oxadiazol-3-amine

Cat. No.: B099955

A Comparative Benchmarking Guide to 4-Methyl-
1,2,5-oxadiazol-3-amine

This guide provides a comprehensive technical comparison of 4-Methyl-1,2,5-oxadiazol-3-
amine, a member of the furazan heterocyclic class, against established standards in the fields
of energetic materials and medicinal chemistry. For researchers, scientists, and drug
development professionals, this document outlines the anticipated performance characteristics
of this molecule and provides detailed protocols for its empirical evaluation.

The 1,2,5-oxadiazole (furazan) ring is a key structural motif that imparts unique
physicochemical properties to molecules, leading to their application in diverse areas, from
high-performance explosives to pharmacologically active agents.[1][2] Understanding the
specific contributions of the methyl and amine substituents on the furazan core in 4-Methyl-
1,2,5-oxadiazol-3-amine is crucial for its potential applications.

Benchmarking in the Context of Energetic Materials

In the realm of energetic materials, performance is a critical balance between energy output
and stability. To objectively assess the potential of 4-Methyl-1,2,5-oxadiazol-3-amine, it is
benchmarked against two of the most widely used and well-characterized military high
explosives: RDX (Cyclotrimethylene trinitramine) and HMX (Cyclotetramethylene
tetranitramine).[1][3][4]
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Comparative Physicochemical and Performance
Properties

The following table summarizes the known properties of the standards and the predicted
properties for 4-Methyl-1,2,5-oxadiazol-3-amine based on the analysis of its constituent
functional groups and the furazan scaffold.

4-Methyl-1,2,5-
Property . . RDX (Standard) HMX (Standard)

oxadiazol-3-amine
Molecular Formula CsHsNsO[5] (CHz2N202)3[1] CaHsNsOs[6]
Molecular Weight (

99.09[5] 222.26[7] 296.16
g/mol)
Density (g/cm?3) ~1.4-1.6 (Predicted) 1.82[7] 1.91]3][4]
Detonation Velocity )

(Predicted) 8750[1] 9100[3][4]
(m/s)
Melting Point (°C) (Predicted) 204-206[7] 276-286
Decomposition Temp. )

(Predicted) ~213[7] ~280

(°C)

Experimental Protocol: Thermal Stability Analysis
(TGAIDSC)

The thermal stability of an energetic material is a paramount safety and performance indicator.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential
techniques for determining decomposition temperatures and exothermic events.[8]

Objective: To determine the decomposition temperature and thermal response of 4-Methyl-
1,2,5-oxadiazol-3-amine and compare it to RDX and HMX.

Instrumentation:

o Simultaneous Thermal Analyzer (TGA/DSC)
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Methodology:
o Accurately weigh 1-2 mg of the sample into an aluminum crucible.
e Place the crucible in the TGA/DSC instrument.

o Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen
atmosphere (flow rate 50 mL/min).

o Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

» Analyze the resulting curves to determine the onset of decomposition and the peak of the
exothermic decomposition.

Causality Behind Experimental Choices: A controlled heating rate under an inert atmosphere
allows for the precise determination of the material's intrinsic thermal stability without the
influence of oxidative effects. Small sample sizes are crucial for safety when analyzing
energetic materials.

Benchmarking in the Context of Medicinal
Chemistry

The furazan scaffold is a known bioisostere for other aromatic systems and can be found in
various biologically active compounds.[9][10][11][12][13] Its derivatives have shown a range of
activities, including anti-inflammatory and antimicrobial effects.[11] A direct comparison to a
single "standard" is less common than in the energetic materials field; instead, performance is
assessed through a battery of in-vitro assays targeting specific biological pathways.

Conceptual Framework for Biological Activity

The presence of the amine and methyl groups on the electron-withdrawing furazan ring
suggests potential for hydrogen bonding and steric interactions with biological targets. The
overall electronic properties of the molecule may also influence its cell permeability and
metabolic stability.

Experimental Workflow: In-Vitro Biological Screening
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A general workflow for the initial biological evaluation of 4-Methyl-1,2,5-oxadiazol-3-amine is
presented below. This workflow is designed to assess its potential as an anti-inflammatory and
antimicrobial agent.

Initial Screening

[Compound Synthesis & Purity Analysis)

l l

[Cytotoxicity Assay (e.g., MTT on cell lines like RAW 264.7)] [Antimicrobial Assay (e.g., MIC against E. coli, S. aureus)]

If non-toxic

Anti-inflammatory Pathway Analysis

\ 4

E_Ps-stimulated RAW 264.7 cells

\ 4

@easure Nitric Oxide (NO) production (Griess AssayD [Measure Pro-inflammatory Cytokines (e.g., TNF-q, IL-6) via ELISA)

Click to download full resolution via product page

Caption: A generalized workflow for the initial in-vitro biological screening of 4-Methyl-1,2,5-
oxadiazol-3-amine.

Spectroscopic Characterization Protocols

Accurate structural confirmation is the foundation of any new compound's evaluation. While
specific experimental data for 4-Methyl-1,2,5-oxadiazol-3-amine is not readily available in the
cited literature, the following protocols outline the standard methods for its characterization.
The expected spectral features are inferred from data on closely related furazan and furoxan
derivatives.[2][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the molecular structure and proton/carbon environments.
Instrumentation:

e 400 MHz NMR Spectrometer

Methodology for *H NMR:

e Dissolve ~5 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-ds).
e Acquire the 'H NMR spectrum.

o Expected Signals: A singlet for the methyl protons (around 2.3-2.5 ppm) and a broad singlet
for the amine protons (chemical shift will be solvent-dependent).

Methodology for 133C NMR:
e Use the same sample as for tH NMR.
e Acquire the 3C NMR spectrum.

o Expected Signals: A signal for the methyl carbon (around 10-15 ppm) and two distinct signals
for the furazan ring carbons.

Infrared (IR) Spectroscopy

Objective: To identify key functional groups.

Instrumentation:

e FTIR Spectrometer with an ATR accessory

Methodology:

e Place a small amount of the solid sample on the ATR crystal.
e Acquire the IR spectrum.

o Expected Absorptions (cm™1):
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o ~3400-3300: N-H stretching of the amine group
o ~2950-2850: C-H stretching of the methyl group
o ~1640: N-H bending of the amine group

o ~1560 and ~1430: C=N and N-O stretching of the furazan ring

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation:
¢ High-Resolution Mass Spectrometer (e.g., ESI-TOF)

Methodology:

Dissolve the sample in a suitable solvent (e.g., methanol).

Infuse the sample into the mass spectrometer.

Acquire the mass spectrum in positive ion mode.

Expected Result: A molecular ion peak [M+H]* corresponding to the exact mass of the
compound (CsHsNsO).

Conclusion

This guide provides a framework for the comprehensive benchmarking of 4-Methyl-1,2,5-
oxadiazol-3-amine. In the context of energetic materials, its performance is best evaluated
against well-established standards like RDX and HMX, with a primary focus on thermal stability.
For medicinal chemistry applications, a broader screening approach is necessary to identify
potential biological activities. The provided experimental protocols offer a starting point for
researchers to empirically determine the properties of this promising furazan derivative. It is
imperative that the predicted properties are validated through direct experimental measurement
to fully ascertain the potential of 4-Methyl-1,2,5-oxadiazol-3-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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